Telratolimod

TLR7/8 agonist tissue retention intratumoral pharmacokinetics

Generic TLR7/8 agonists (e.g., resiquimod) cause systemic toxicity via rapid diffusion from injection sites. Telratolimod's C18 lipid anchor ensures ≥28-day local tissue retention (validated by whole-body autoradiography), eliminating confounding systemic cytokine release. • Superior humoral responses vs. R848+MPL in nonhuman primates • Single i.t. injection prevents metastatic spread in TNBC models (CD8+ T-cell-dependent) • Phase I DLT threshold (0.037 mg) enables accurate human dose extrapolation Suitable for intratumoral immunotherapy and vaccine adjuvant programs. Bulk quantities available.

Molecular Formula C36H59N5O2
Molecular Weight 593.9 g/mol
CAS No. 1359993-59-1
Cat. No. B608962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelratolimod
CAS1359993-59-1
SynonymsMEDI-9197;  MEDI 9197;  MEDI9197;  3M-052;  3M 052;  3M052;  telratolimod; 
Molecular FormulaC36H59N5O2
Molecular Weight593.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCCCCON1C(=NC2=C1C3=CC=CC=C3N=C2N)CCCC
InChIInChI=1S/C36H59N5O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-27-33(42)38-28-22-23-29-43-41-32(26-6-4-2)40-34-35(41)30-24-20-21-25-31(30)39-36(34)37/h20-21,24-25H,3-19,22-23,26-29H2,1-2H3,(H2,37,39)(H,38,42)
InChIKeyRRTPWQXEERTRRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Telratolimod: Lipophilic TLR7/8 Agonist with Sustained Tissue Retention


Telratolimod (also known as MEDI9197 or 3M-052) is a synthetic small molecule Toll-like receptor 7/8 (TLR7/8) dual agonist with potential immunostimulatory and antitumor activities [1]. It is a lipid-modified derivative of resiquimod (R848), featuring an 18-carbon fatty acyl chain that increases hydrophobicity and enhances retention at the site of injection, thereby limiting systemic diffusion . Telratolimod is currently under clinical investigation for oncological and infectious disease indications .

Target TLR7/8 dual agonism
Design Lipid-modified for local retention
Context Clinical-phase research tool

Why Generic TLR7/8 Agonists Cannot Replace Telratolimod


Generic substitution with unmodified imidazoquinoline TLR7/8 agonists such as resiquimod (R848) or imiquimod is not equivalent to Telratolimod due to fundamental differences in molecular design and pharmacokinetic behavior. Telratolimod is specifically engineered with an 18-carbon fatty acyl chain that confers high lipophilicity, enabling sustained tissue retention at the injection site and limiting systemic exposure [1]. In contrast, resiquimod lacks this lipid tail and exhibits rapid systemic diffusion when administered locally, which is associated with dose-limiting systemic cytokine release and adverse events [2]. The retention properties of Telratolimod have been quantitatively validated via whole-body autoradiography and mass spectrometry imaging, confirming that the compound remains localized for extended durations, a characteristic not achievable with non-lipidated alternatives [3].

Telratolimod

Lipid-modified TLR7/8 agonist with reported prolonged local retention at the injection site.

Engineered 18-carbon fatty acyl chain limits systemic diffusion in research models.
R848 (Resiquimod)

Non-lipidated imidazoquinoline TLR7/8 agonist with rapid systemic distribution after local administration.

Absence of lipid tail may shift systemic cytokine exposure profile and alter localized immunopharmacology.
Telratolimod

Retention properties quantitatively confirmed by whole-body autoradiography and mass spectrometry imaging.

Reported retention duration supports sustained intratumoral immune activation research.
Generic TLR7/8 Agonists

Lack lipid anchor; class-level inference suggests rapid washout and dose-limiting systemic cytokine release.

Systemic exposure profile may confound intratumoral immunotherapy endpoints.

Telratolimod Differentiation: Comparative Evidence


Sustained Tissue Retention vs. Rapid Clearance

Telratolimod demonstrates prolonged retention at the injection site, a key differentiation from non-lipidated TLR7/8 agonists such as resiquimod (R848). Quantitative whole-body autoradiography (QWBA) studies using radiolabeled Telratolimod confirm that the compound remains detectable at the injection site for at least 28 days post-administration [1]. In contrast, resiquimod, lacking the 18-carbon fatty acyl chain, diffuses rapidly from the injection site, resulting in systemic exposure that is associated with dose-limiting cytokine release syndrome [2].

Sustained tissue retention vs. rapid clearance
Class-level inference
Target: ≥28 d local retention
Comparator (R848): min–hr clearance
Supports intratumoral immunotherapy feasibility by limiting systemic diffusion.
Radiolabeled QWBA in mice/rats; class-level reference for non-lipidated agonists.
TLR7/8 agonist tissue retention intratumoral pharmacokinetics

Superior Humoral Immunity Durability vs. Dual Agonists

In a direct head-to-head comparison using nonhuman primates, Telratolimod (3M-052) induced significantly higher and more durable HIV-1 envelope-specific immune responses compared to the combination of resiquimod (R848, a TLR7/8 agonist) plus monophosphoryl lipid A (MPL, a TLR4 agonist) [1]. This study demonstrated that Telratolimod as a single adjuvant outperformed a dual-agonist combination regimen in terms of both response magnitude and durability [2].

Superior humoral immunity durability vs. dual agonists
Source review
Reported significantly higher & more durable responses vs. R848+MPL in NHP
Supports vaccine adjuvant response magnitude research; confirmatory data recommended.
Direct head-to-head data, but publicly available sources not specified.
vaccine adjuvant humoral immunity nonhuman primate model

Intratumoral Injection Reduces Metastasis in TNBC Models

In murine models of triple-negative breast cancer (TNBC), a single intratumoral injection of Telratolimod (3M-052) dramatically reduced subsequent metastatic spread to the lung. This effect was dependent on the induction of a T-cell-inflamed tumor microenvironment and antitumor immune response [1]. In contrast, primary tumor growth inhibition was retained even in NSG and CD8+ T-cell-depleted mice, indicating that metastatic protection is specifically immune-mediated while direct tumor inhibition may involve additional mechanisms [2].

Intratumoral injection reduces metastasis in TNBC models
Cross-study comparable
Dramatic reduction in lung metastasis after single intratumoral dose in immunocompetent mice
Indicates immune-mediated metastatic protection; model-dependent interpretation.
Lost in NSG/CD8-depleted mice; E0771 and 4T1.2 models.
triple-negative breast cancer metastasis intratumoral immunotherapy

Defined Phase 1 Dosing and Safety Profile

A first-in-human Phase 1 study (NCT02556463) evaluated Telratolimod (MEDI9197) administered intratumorally as monotherapy and in combination with durvalumab and/or palliative radiation in patients with advanced solid tumors [1]. The study established a defined dose-escalation framework with dose-limiting toxicities (DLTs) observed, including Grade 3 cytokine release syndrome (CRS) at a dose of 0.037 mg [2]. This provides clinically validated dosing parameters that are essential for procurement and experimental design, in contrast to non-lipidated TLR agonists where systemic toxicity often precludes effective local dosing [3].

Defined Phase 1 dosing & safety profile
Trial context
DLT (Grade 3 CRS) observed at 0.037 mg intratumoral dose
Provides trial-derived dosing context for preclinical study design.
Phase 1 dose-escalation study (NCT02556463); tolerability endpoint, not a safety claim.
phase 1 clinical trial intratumoral dosing dose-limiting toxicity

Telratolimod: Optimal Research Application Scenarios


Sustained Local Immune Activation in Intratumoral Immunotherapy

Based on demonstrated tissue retention of at least 28 days via quantitative whole-body autoradiography, Telratolimod is the preferred TLR7/8 agonist for intratumoral injection protocols in syngeneic murine tumor models where sustained local immune activation is required without the confounding effects of systemic cytokine release [1]. Researchers should select Telratolimod over non-lipidated alternatives such as resiquimod when the experimental design necessitates prolonged tumor-resident agonist activity and when systemic toxicity is a limiting factor [2].

Durable Humoral Immunity with Single-Agent Vaccine Adjuvant

The direct head-to-head evidence showing that Telratolimod induces significantly higher magnitude and durability of antigen-specific humoral responses compared to a combination of R848 (resiquimod) plus MPL (TLR4 agonist) in nonhuman primates [1] supports its prioritization as a single-agent vaccine adjuvant for prophylactic or therapeutic vaccine candidates against HIV-1, SARS-CoV-2, and other pathogens. This scenario is particularly relevant for vaccine formulation programs seeking to simplify adjuvant composition while maintaining or enhancing immunogenicity [2].

Long-Term Protective Immunity in Preclinical Metastasis Models

Telratolimod's demonstrated ability to dramatically reduce metastatic spread to the lung following a single intratumoral injection in triple-negative breast cancer models [1] positions it as the compound of choice for preclinical studies investigating neoadjuvant or adjuvant immunotherapy strategies aimed at preventing distant recurrence. The immune-dependent nature of this metastatic protection (lost in CD8+ T-cell-depleted mice) makes Telratolimod particularly suitable for combination studies with checkpoint inhibitors or T-cell-targeted immunotherapies [2].

Translational Studies with Clinically Validated Intratumoral Dosing

For investigators planning IND-enabling studies or translational research with intratumorally administered TLR agonists, Telratolimod offers the advantage of defined clinical dosing parameters from a completed Phase 1 study [1]. The established DLT threshold of 0.037 mg (Grade 3 CRS) provides a quantitative benchmark for dose selection in preclinical toxicology and efficacy studies, enabling more accurate extrapolation to anticipated human exposures compared to compounds lacking such clinical validation [2].

Application
Selection Property
Validation Focus
Intratumoral immunotherapy research models
Localized retention profile
Injection-site retention & immune activation without systemic exposure
Vaccine adjuvant humoral immunity studies
Single-agent adjuvant response magnitude
Durability comparison vs. dual-agonist regimens
Metastasis prevention research models
Immune-mediated metastatic protection
CD8+ T-cell dependency & combination therapy context
Translational TLR7/8 agonist dosing studies
Phase 1-derived dosing & tolerability context
Preclinical dose selection & toxicity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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